
2-Ethyl-8-methoxyquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-8-methoxyquinazolin-4(1H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an ethyl group at the 2-position and a methoxy group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-methoxyquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives. For example, the reaction of 2-ethyl-4-methoxyanthranilic acid with formamide under reflux conditions can yield this compound. The reaction typically requires a catalyst such as polyphosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-8-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Quinazolinone derivatives with different functional groups at the 8-position.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-8-methoxyquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-8-methoxyquinazolin-4(1H)-one
- 2-Ethyl-6-methoxyquinazolin-4(1H)-one
- 2-Ethyl-8-hydroxyquinazolin-4(1H)-one
Uniqueness
2-Ethyl-8-methoxyquinazolin-4(1H)-one is unique due to the specific positioning of the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-ethyl-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-12-10-7(11(14)13-9)5-4-6-8(10)15-2/h4-6H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
IDXGVYXBMMEOCD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=CC=C2OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


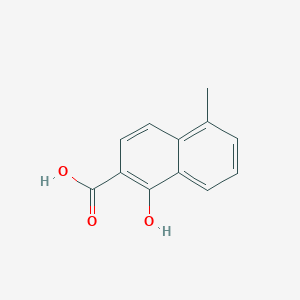


![1,4-Diazaspiro[5.5]undecane-2,5-dione, 3-methyl-, (S)-](/img/structure/B15069604.png)
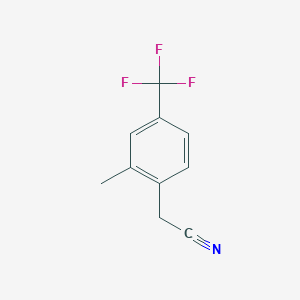
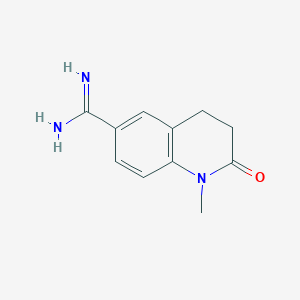

![4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15069640.png)
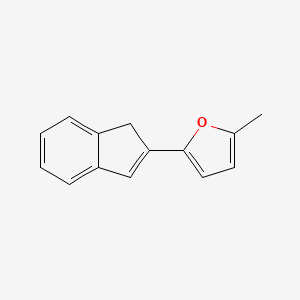
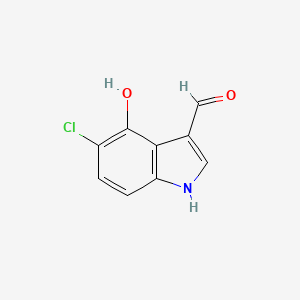
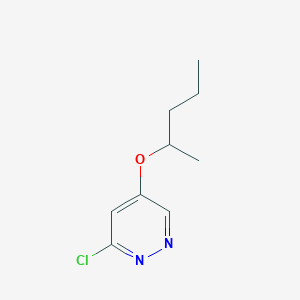

![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)

